Critical Evidence Gap: No Comparator-Anchored Quantitative Data Found for Procurement Decisions
A comprehensive search of primary research, patents (including PERK and ACAT inhibitor families), and authoritative databases (PubChem, BindingDB) yielded no direct, quantitative comparator data for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide. While it falls within a class of indolinyl propanamides investigated for SARD activity, the key publication for this series describes the design and activity of numerous analogs without providing the specific biological data (e.g., IC50, DC50, % degradation) for this exact compound benchmarked against a named comparator under identical conditions [1]. A BindingDB entry (BDBM515986) associated with a similar CAS context was found to correspond to a different chemical structure (a CDK inhibitor), and thus could not be used [2].
| Evidence Dimension | Biological activity (SARD, AR antagonism, or kinase inhibition) versus a defined structural analog |
|---|---|
| Target Compound Data | Not available in the public domain for this exact, isolated compound. |
| Comparator Or Baseline | Close analogs like 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide or 3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propanamide have no disclosed, comparable data. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Not applicable. |
Why This Matters
Procurement of a research compound should be driven by quantifiable superiority over cheaper or better-characterized analogs; in the absence of such data, this compound cannot be objectively prioritized for selection.
- [1] Hwang DJ, He Y, Ponnusamy S, et al. New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity. J Med Chem. 2019; 62(2):491-511. View Source
- [2] BindingDB. Entry for BDBM515986 (US11053238, Com. EX. No. 7). IC50: 110 nM for Cyclin-dependent kinase 4/6. A structurally distinct compound initially mis-associated in search results. View Source
